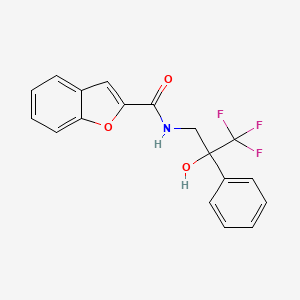

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3/c19-18(20,21)17(24,13-7-2-1-3-8-13)11-22-16(23)15-10-12-6-4-5-9-14(12)25-15/h1-10,24H,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZVQEMSTCRCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (PCC, DMP), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the specific reaction but generally involve solvents like dichloromethane, methanol, or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .

Major Products Formed

The major products formed from these reactions include:

- Oxidation: Formation of a carbonyl compound.

- Reduction: Formation of an alcohol.

- Substitution: Formation of substituted trifluoromethyl derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

N-[(3R)-1-Azabicyclo[2.2.2]Oct-3-Yl]-7-[2-(Methoxy)Phenyl]-1-Benzofuran-2-Carboxamide

- Key Features :

- Substituted benzofuran with a methoxyphenyl group at position 5.

- Azabicyclo[2.2.2]octane group replaces the trifluoro-hydroxy-phenylpropyl chain.

- Pharmacological Profile :

- Absence of methoxy substitution in the target compound could reduce metabolic stability compared to this analog.

5-Chloro-N-(2,4-Dioxo-1,3-Diazaspiro[4.5]Decan-3-Yl)-1-Benzofuran-2-Carboxamide

- Key Features :

- Chloro substituent at position 5 of the benzofuran.

- Diazaspiro[4.5]decane group attached to the carboxamide.

- Comparison :

- The chloro group in this analog may increase electron-withdrawing effects, altering receptor binding compared to the target compound’s hydroxyl and trifluoromethyl groups.

- The spirocyclic system confers conformational rigidity, whereas the target compound’s propyl chain offers flexibility, impacting target selectivity.

Non-Benzofuran Carboxamides with Functional Overlap

N-[2-(4-Methoxy-Phenyl)-4-Oxo-Thiazolidin-3-Yl]-Nicotinamide (NAT-1)

- Key Features: Thiazolidinone core instead of benzofuran. Methoxyphenyl and nicotinamide substituents.

- Pharmacological Profile: Thiazolidinones are associated with antidiabetic (PPAR-γ agonism) and antimicrobial activity .

- Comparison: The thiazolidinone core may enhance metal chelation or hydrogen bonding compared to the benzofuran core. The target compound’s trifluoromethyl group likely improves metabolic resistance relative to NAT-1’s methoxy group.

Fluorinated and Trifluoromethylated Analogs

Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)

- Key Features :

- Agricultural fungicide with a trifluoromethylbenzamide structure.

- Pharmacological Profile :

- Comparison :

- Both compounds share trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism.

- The target compound’s benzofuran and hydroxyl groups may redirect activity toward mammalian targets rather than fungal enzymes.

Physicochemical and Pharmacokinetic Comparisons

Research Implications and Gaps

- The target compound’s trifluoro-hydroxy-phenylpropyl group distinguishes it from analogs with azabicyclo, spirocyclic, or thiazolidinone moieties. This structural uniqueness may confer novel target engagement, such as modulation of CNS receptors or metabolic enzymes.

- Further studies are needed to elucidate its pharmacokinetics (e.g., oral bioavailability, half-life) and specific molecular targets.

Biologische Aktivität

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on neuroprotective effects, antioxidant activity, and anticancer properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran moiety and a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 373.3 g/mol. The presence of fluorine atoms is significant as it often enhances biological activity through improved lipophilicity and metabolic stability.

Neuroprotective Effects

Recent studies have indicated that derivatives of benzofuran compounds exhibit neuroprotective effects against excitotoxicity, particularly in neuronal cell models. For instance, a study synthesized several benzofuran derivatives and evaluated their protective effects against NMDA-induced neuronal damage. Among these, compounds with specific substitutions showed considerable neuroprotection at concentrations around 100 μM. Notably, one derivative exhibited effects comparable to memantine, a known NMDA antagonist .

Key Findings:

- Substitutions: Methyl (-CH3) at the R2 position and hydroxyl (-OH) at the R3 position were crucial for neuroprotective activity.

- Mechanism: The neuroprotective action involved scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation in neuronal cells.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various in vitro assays. Compounds with similar structures demonstrated significant radical scavenging abilities and inhibition of lipid peroxidation processes. These activities are crucial for protecting cells from oxidative stress-related damage .

Anticancer Potential

Emerging research highlights the anticancer potential of benzofuran derivatives. A study reported that certain benzofuran compounds exhibited anticancer activity that was equal to or greater than established positive controls in various cancer cell lines. The mechanism of action appears to involve modulation of apoptotic pathways and mitochondrial function .

Research Insights:

- Caspase Activation: The inhibition of caspase activation in response to anticancer agents was linked to decreased mitochondrial cytochrome c release.

- Cell Line Studies: Various cancer cell lines were utilized to evaluate the efficacy of these compounds, demonstrating significant cytotoxic effects.

Data Summary Table

| Biological Activity | Mechanism | Concentration | Reference |

|---|---|---|---|

| Neuroprotection | NMDA receptor antagonism | 100 μM | |

| Antioxidant | ROS scavenging & lipid peroxidation | Varies | |

| Anticancer | Apoptosis modulation | Varies |

Case Studies

- Neuroprotective Study: A series of benzofuran derivatives were tested in cultured rat cortical neurons. Compound 1f showed significant neuroprotection against NMDA-induced damage.

- Anticancer Evaluation: In vitro studies on various cancer cell lines demonstrated that benzofuran derivatives could induce apoptosis through caspase-dependent pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.